![molecular formula C23H14F9N5O2 B13056520 N-[4-(trifluoromethoxy)phenyl]-1-[(E,Z)-N'-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide](/img/structure/B13056520.png)
N-[4-(trifluoromethoxy)phenyl]-1-[(E,Z)-N'-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(trifluoromethoxy)phenyl]-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide is a complex organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethoxy)phenyl]-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-[4-(trifluoromethoxy)phenyl]-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., copper catalysts). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学研究应用
N-[4-(trifluoromethoxy)phenyl]-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of advanced materials and chemical processes.
相似化合物的比较
Similar Compounds
N-[4-(trifluoromethyl)phenyl]formamide: Shares the trifluoromethyl group but lacks the trifluoromethoxy group.
N-[4-(trifluoromethoxy)phenyl]carbamimidoyl]formamide: Contains the trifluoromethoxy group but differs in the overall structure.
Uniqueness
Its structural complexity and functional group diversity make it a valuable compound for various scientific and industrial purposes .
属性
分子式 |
C23H14F9N5O2 |
|---|---|
分子量 |
563.4 g/mol |
IUPAC 名称 |
(2E)-N-[4-(trifluoromethoxy)phenyl]-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide |
InChI |
InChI=1S/C23H14F9N5O2/c24-21(25,26)13-1-5-16(6-2-13)34-36-19(37-35-17-7-3-14(4-8-17)22(27,28)29)20(38)33-15-9-11-18(12-10-15)39-23(30,31)32/h1-12,34H,(H,33,38)/b36-19+,37-35? |
InChI 键 |
CWEZVAPZAUGIRN-LZFNLORPSA-N |
手性 SMILES |
C1=CC(=CC=C1C(F)(F)F)N/N=C(\C(=O)NC2=CC=C(C=C2)OC(F)(F)F)/N=NC3=CC=C(C=C3)C(F)(F)F |
规范 SMILES |
C1=CC(=CC=C1C(F)(F)F)NN=C(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N=NC3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 1-aminospiro[2.3]hexane-5-carboxylate](/img/structure/B13056456.png)
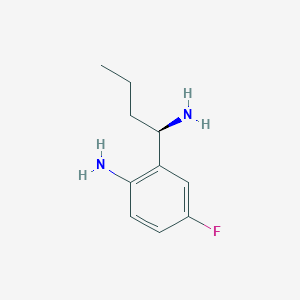

![(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13056465.png)
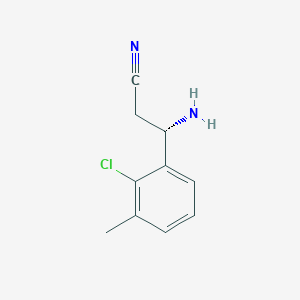

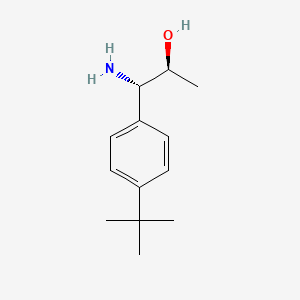
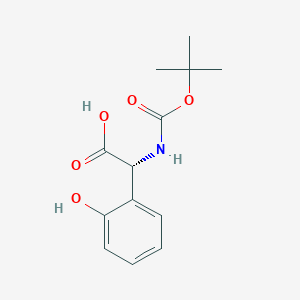
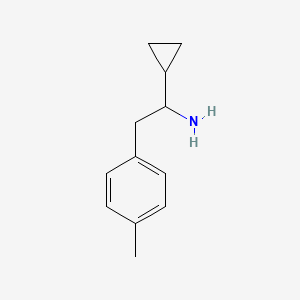
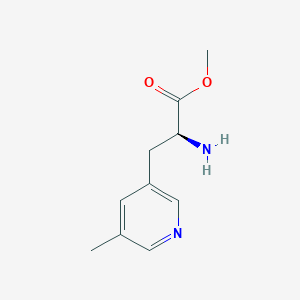
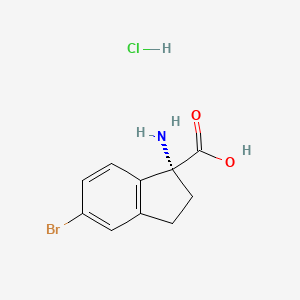
![3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine](/img/structure/B13056511.png)
![(5E)-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13056512.png)
